

APhos Pd G3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides an in-depth overview of **APhos Pd G3**, a third-generation Buchwald precatalyst widely utilized in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the catalyst's properties, supplier information, experimental protocols for key cross-coupling reactions, and the underlying catalytic mechanisms.

Core Catalyst Information

APhos Pd G3, with the CAS number 1820817-64-8, is a highly efficient and versatile palladium precatalyst.[1][2] It is particularly valued for its high stability, broad substrate scope, and the ability to catalyze challenging cross-coupling reactions under mild conditions. These third-generation precatalysts are noted for being air, moisture, and thermally-stable, and they exhibit good solubility in common organic solvents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **APhos Pd G3** is presented in the table below.



| Property | Value | |
|-------------------|--|--|
| CAS Number | 1820817-64-8 | |
| Molecular Formula | C29H41N2O3PPdS | |
| Molecular Weight | 635.11 g/mol | |
| Appearance | Solid | |
| Melting Point | 192-201 °C (decomposition) | |
| Solubility | Good solubility in common organic solvents | |

Supplier and Pricing Information

APhos Pd G3 is commercially available from several major chemical suppliers. The following table summarizes supplier information, including catalog numbers and pricing, to facilitate procurement for research and development purposes.

| Supplier | Catalog Number | Quantity | Price (USD) |
|----------------------|----------------|----------|-------------------|
| Sigma-Aldrich | 764183 | 250 mg | \$57.37 |
| 1 g | \$162.35 | | |
| 5 g | \$595.00 | _ | |
| Fisher Scientific | NC1602396 | 1 g | \$791.69 |
| Cenmed | C005B-022759 | - | \$355.94 |
| Krackeler Scientific | ALDRICH/764183 | - | - |
| Metalor | - | - | Contact for quote |

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current information.

Experimental Protocols



APhos Pd G3 is a go-to catalyst for a variety of cross-coupling reactions. Below are detailed experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, a reaction for which APhos-based catalysts are highly effective.

Reaction Setup:

- In an inert atmosphere (e.g., a glovebox), add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to a dry reaction vessel equipped with a stir bar.
- Add the APhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
- Add the desired solvent (e.g., dioxane or toluene, 5 mL).
- Seal the vessel and remove it from the inert atmosphere.

Reaction Conditions:

- Stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).

Work-up:

- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).



- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Buchwald-Hartwig Amination of Aryl Chlorides

This protocol details a general method for the C-N cross-coupling of aryl chlorides with amines using an APhos-based catalyst system.

Reaction Setup:

- To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., **APhos Pd G3**, 1.0 mol%), the APhos ligand (if using a separate palladium source, 1.0-2.0 mol%), and the base (e.g., a strong base like sodium tert-butoxide, 1.4 equiv.).
- Add the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent.

Reaction Conditions:

- Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up:

- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (10 mL).
- Extract the mixture with a suitable organic solvent like ethyl acetate (3 x 15 mL).



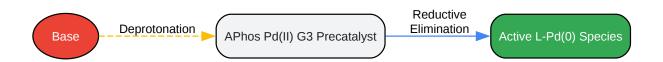
- Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under vacuum.
- Purify the residue by flash column chromatography on silica gel to yield the desired arylamine.

Catalytic Cycles and Mechanisms

The efficacy of **APhos Pd G3** lies in its ability to efficiently generate the active Pd(0) species that drives the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the precatalyst activation and the subsequent catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Precatalyst Activation

The G3 precatalyst is activated by a base, which initiates the formation of the active, monoligated Pd(0) species. This activation step is crucial for the catalyst to enter the main catalytic cycle.



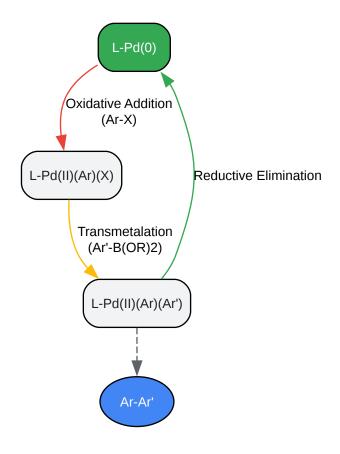
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APhos Pd G3 Precatalyst Activation

Suzuki-Miyaura Catalytic Cycle

Following activation, the L-Pd(0) species enters the Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.





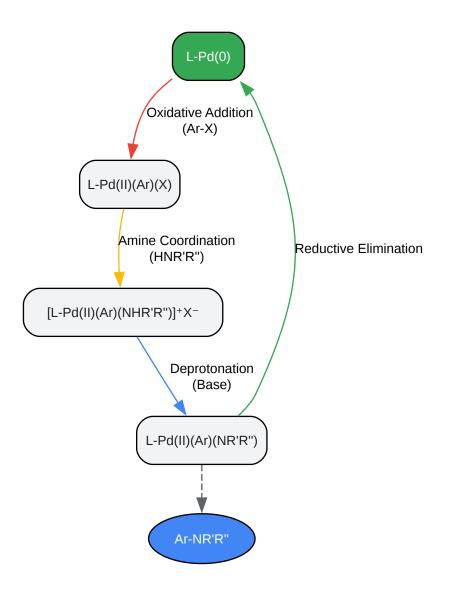
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Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle

Similarly, in the Buchwald-Hartwig amination, the active L-Pd(0) catalyst facilitates the formation of a carbon-nitrogen bond through a series of steps involving the amine and the aryl halide.





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Buchwald-Hartwig Amination Catalytic Cycle

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]



 To cite this document: BenchChem. [APhos Pd G3: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8708963#aphos-pd-g3-cas-number-and-supplier-information]

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